1-isopropyl-L-proline
Overview
Description
1-Isopropyl-L-proline is a derivative of the amino acid proline . It has a molecular formula of C8H15NO2 and an average mass of 157.21 Da . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1-isopropyl-L-proline can be achieved through various methods. One such method involves the amidation of L-proline in organic media using ammonia and a biocatalyst . Another method involves the use of L-proline as an organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions using 1-propanol as a solvent . A patent also describes a method for preparing L-prolinamide, an intermediate of 1-isopropyl-L-proline, through a series of reactions .Molecular Structure Analysis
The molecular structure of 1-isopropyl-L-proline consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis
1-isopropyl-L-proline can participate in various chemical reactions. For instance, L-proline can undergo racemization to D-proline, followed by reductive cleavage to yield 5-aminopentanoate . Additionally, L-proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives .Physical And Chemical Properties Analysis
1-isopropyl-L-proline is a solid at room temperature with a density of 1.1±0.1 g/cm3 . It has a boiling point of 252.2±33.0 °C at 760 mmHg and a flash point of 106.3±25.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
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Microbiology and Biotechnology
- L-proline analogues have been used to study cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
- They are also useful compounds for industrial use. For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .
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Pharmaceuticals and Organic Synthesis
- Many hydroxyprolines (HOPs), such as 4-L-THOP and cis-4-hydroxy-L-proline (4-L-CHOP), are useful chiral building blocks for the organic synthesis of pharmaceuticals .
- L-AZC and 4-L-CHOP, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .
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- Chiral Ionic Liquids (CIL) based on L-proline have been developed .
- These CILs were tested as efficient chiral catalysts in IL media for asymmetric Michael addition reactions of ketones and aldehydes to nitro-olefins .
- Similar or even better conversions and enantioselectivities (ee up to 95%) compared to the original L-proline were achieved .
Safety And Hazards
properties
IUPAC Name |
(2S)-1-propan-2-ylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPAOPWAVKSUPQ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-L-proline | |
CAS RN |
342793-00-4 | |
Record name | 1-Isopropyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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